molecular formula C5HBrClF3N2 B6242296 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine CAS No. 1806847-49-3

4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine

Cat. No.: B6242296
CAS No.: 1806847-49-3
M. Wt: 261.4
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Description

4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine is a heterocyclic organic compound that features a pyrimidine ring substituted with bromine, chlorine, and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method includes the reaction of 2-(trifluoromethyl)pyrimidine with bromine and chlorine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the halogenation process.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced reaction monitoring techniques helps in optimizing the reaction conditions and scaling up the production efficiently.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: This compound can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under specific conditions to form different derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases such as potassium carbonate are typically used.

    Oxidation and Reduction: Reagents like hydrogen peroxide, sodium borohydride, and catalytic hydrogenation are employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyrimidines, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine has several applications in scientific research:

    Pharmaceuticals: It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential antiviral and anticancer activities.

    Agrochemicals: The compound is utilized in the development of new pesticides and herbicides due to its ability to interact with biological targets in pests.

    Materials Science: It is employed in the synthesis of advanced materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of 4-bromo-5-chloro-2-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate cell membranes more effectively. The halogen atoms can form halogen bonds with target molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-5-(trifluoromethyl)pyridine
  • 5-Bromo-2-chlorobenzotrifluoride
  • 2-Chloro-5-(trifluoromethyl)pyridine

Uniqueness

4-Bromo-5-chloro-2-(trifluoromethyl)pyrimidine is unique due to the presence of both bromine and chlorine atoms on the pyrimidine ring, along with the trifluoromethyl group. This combination of substituents imparts distinct chemical properties, such as increased reactivity and the ability to form specific interactions with biological targets, making it valuable for various applications.

Properties

CAS No.

1806847-49-3

Molecular Formula

C5HBrClF3N2

Molecular Weight

261.4

Purity

95

Origin of Product

United States

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